molecular formula C15H18BNO2S B13515482 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B13515482
M. Wt: 287.2 g/mol
InChI Key: JHXRMDKYPDGOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is an organic compound that features a thiazole ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves the following steps:

    Borylation Reaction: The initial step often involves the borylation of a suitable aryl halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction forms the boronic ester group.

    Thiazole Formation: The next step involves the formation of the thiazole ring. This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium(0) catalysts such as Pd(PPh₃)₄, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is used as a building block for the construction of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology

This compound can be used in the development of fluorescent probes for biological imaging due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry

In materials science, this compound is used in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism by which 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the thiazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiazole ring but shares the boronic acid functionality.

    2-Phenylthiazole: Contains the thiazole ring but lacks the boronic ester group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline moiety instead of a thiazole ring.

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is unique due to the combination of the boronic ester group and the thiazole ring, which imparts distinct reactivity and potential applications in various fields. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-17-9-10-20-13/h5-10H,1-4H3

InChI Key

JHXRMDKYPDGOHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.